2-Ethynyl Adenosine 2-Ethynyl Adenosine 2-Ethynyl Adenosine is an adenosine derivative, used to capture newly polyadenylated transcripts. 2-Ethynyl Adenosine is also used as a non-radioactive chemical reporter for protein AMPylation.
Brand Name: Vulcanchem
CAS No.: 99044-57-2
VCID: VC0515905
InChI: InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1
SMILES: C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol

2-Ethynyl Adenosine

CAS No.: 99044-57-2

Inhibitors

VCID: VC0515905

Molecular Formula: C12H13N5O4

Molecular Weight: 291.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-Ethynyl Adenosine - 99044-57-2

CAS No. 99044-57-2
Product Name 2-Ethynyl Adenosine
Molecular Formula C12H13N5O4
Molecular Weight 291.26 g/mol
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-2-ethynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C12H13N5O4/c1-2-6-15-10(13)7-11(16-6)17(4-14-7)12-9(20)8(19)5(3-18)21-12/h1,4-5,8-9,12,18-20H,3H2,(H2,13,15,16)/t5-,8-,9-,12-/m1/s1
Standard InChIKey ILZDIASZHUIPSA-JJNLEZRASA-N
Isomeric SMILES C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
SMILES C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Canonical SMILES C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
Appearance Solid powder
Description 2-Ethynyl Adenosine is an adenosine derivative, used to capture newly polyadenylated transcripts. 2-Ethynyl Adenosine is also used as a non-radioactive chemical reporter for protein AMPylation.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-Ethynyl Adenosine; 2 Ethynyl Adenosine; 2-Ethynyl-Adenosine; 2-Ethynyl-Ade
Reference 1: Creech C, Kanaujia M, Causey CP. Synthesis and evaluation of 2-ethynyl-adenosine-5'-triphosphate as a chemical reporter for protein AMPylation. Org Biomol Chem. 2015 Aug 21;13(31):8550-5. doi: 10.1039/c5ob01081k. PubMed PMID: 26173047.
2: Tosh DK, Deflorian F, Phan K, Gao ZG, Wan TC, Gizewski E, Auchampach JA, Jacobson KA. Structure-guided design of A(3) adenosine receptor-selective nucleosides: combination of 2-arylethynyl and bicyclo[3.1.0]hexane substitutions. J Med Chem. 2012 May 24;55(10):4847-60. doi: 10.1021/jm300396n. Epub 2012 May 16. PubMed PMID: 22559880; PubMed Central PMCID: PMC3371665.
3: Mathieu R, Baurand A, Schmitt M, Gachet C, Bourguignon JJ. Synthesis and biological activity of 2-alkylated deoxyadenosine bisphosphate derivatives as P2Y(1) receptor antagonists. Bioorg Med Chem. 2004 Apr 1;12(7):1769-79. PubMed PMID: 15028267.
PubChem Compound 11119839
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator